1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-
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Overview
Description
Preparation Methods
The synthesis of 1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another approach is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. Pathways involved may include signal transduction pathways, where the compound acts as a modulator of cellular responses.
Comparison with Similar Compounds
Similar compounds to 1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl- include:
1H-Inden-1-one, 2,3-dihydro-: A simpler indanone with similar structural features.
2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one: Another indanone derivative with a dimethylaminoethyl group.
1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-2-hydroxy-: A hydroxylated derivative with additional functional groups.
The uniqueness of 1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
502769-51-9 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H19NO/c1-10-4-5-13-12(8-10)9-11(14(13)16)6-7-15(2)3/h4-5,8,11H,6-7,9H2,1-3H3 |
InChI Key |
NLQLXYFETJOAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)CCN(C)C |
Origin of Product |
United States |
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